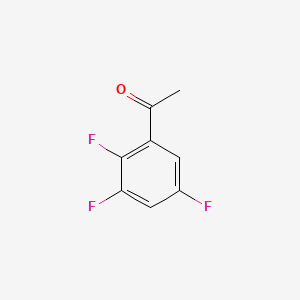

2',3',5'-Trifluoroacetophenone

描述

Synthesis Analysis

The synthesis of related trifluoroacetophenone compounds involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection mediated by sulfuric acid . This method has been shown to yield various trifluoroacetyl-containing compounds, such as chromones and furanones, demonstrating the versatility of trifluoroacetophenone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroacetophenone has been extensively studied using supersonic-jet Fourier transform microwave spectroscopy. This technique allowed for the measurement and assignment of the rotational spectrum of the compound, as well as the determination of accurate structural parameters for the carbon skeleton . Such detailed structural analysis is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Trifluoroacetophenone derivatives have been reported to catalyze a variety of chemical reactions. For instance, 2,2,2-trifluoroacetophenone has been identified as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant . Additionally, it has been used for the oxidation of tertiary amines and azines to N-oxides, showcasing its chemoselectivity and high yields . These reactions underscore the compound's potential as a catalyst in organic synthesis, particularly in transformations that are environmentally benign.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetophenone derivatives are influenced by the electron-withdrawing effect of the trifluoromethyl group. This group enhances the acidity of the adjacent hydrogen atoms and alters the electronic properties of the aromatic ring. The presence of fluorine atoms also affects the compound's boiling point, density, and solubility, which are important parameters in the design of catalytic processes and the development of new materials. Although the specific physical properties of 2',3',5'-trifluoroacetophenone are not detailed in the provided papers, the studies on similar compounds suggest that these properties are key factors in their reactivity and application .

科学研究应用

Application 1: Synthesis of Fluorinated Polymers

- Summary of Application: 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .

Application 2: Analysis of Non-Covalent Interactions

- Summary of Application: The most stable isomer of the 1:1 complex formed by 2,2,2-trifluoroacetophenone and water has been characterized by combining rotational spectroscopy in supersonic expansion and state-of-the-art quantum-chemical computations .

- Methods of Application: The methods involved using rotational spectroscopy in supersonic expansion and state-of-the-art quantum-chemical computations to analyze the complex .

- Results or Outcomes: Accurate intermolecular parameters featuring one classical O-H···O hydrogen bond and one weak C-H···O hydrogen bond have been determined . The study also provided insights on the nature of the established non-covalent interactions .

Application 3: Synthesis of Fluorinated Polymers

- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .

Application 4: Organocatalyst for Oxidation

- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .

- Methods of Application: Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .

- Results or Outcomes: The process results in high to quantitative yields of epoxidized alkenes .

Application 5: Synthesis of Fluorinated Polymers

- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .

Application 6: Organocatalyst for Oxidation

- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .

- Methods of Application: Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .

- Results or Outcomes: The process results in high to quantitative yields of epoxidized alkenes .

安全和危害

The safety information for 2’,3’,5’-Trifluoroacetophenone indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory system irritation, respectively . Precautionary statements include P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-(2,3,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPTIVXINDYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380290 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Trifluoroacetophenone | |

CAS RN |

243459-93-0 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)